molecular formula C26H22N4O5 B2895928 2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359488-52-0

2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2895928
CAS No.: 1359488-52-0
M. Wt: 470.485
InChI Key: VJFNWBVTIUVXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a fused bicyclic core with a ketone group at position 2. Its structure includes a 1,3-benzodioxole substituent at position 2 and a 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group at position 5 (Figure 1).

Synthesis: The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyrimidines are synthesized via reactions between 5-aminopyrazoles and 1,3-bis-electrophilic compounds . Substituents like the 1,3-oxazolylmethyl group may be introduced via alkylation or click chemistry .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5/c1-3-32-22-7-5-4-6-18(22)25-27-20(16(2)35-25)14-29-10-11-30-21(26(29)31)13-19(28-30)17-8-9-23-24(12-17)34-15-33-23/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFNWBVTIUVXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs share the pyrazolo[1,5-a]pyrazin-4-one core but differ in substituents, which critically influence bioactivity and physicochemical properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
2-(2H-1,3-Benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one C₂₇H₂₃N₅O₅ 497.51 1,3-Benzodioxole, ethoxyphenyl-oxazolylmethyl Under investigation (potential anticancer)
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one C₂₅H₂₁ClN₄O₄ 476.90 3-Chlorophenyl-oxazolylmethyl, 3,4-dimethoxyphenyl Not reported
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one C₁₇H₁₅N₅O₃ 337.33 Hydroxymethyl, oxadiazolylmethyl, phenyl Anticancer (preliminary screening)
2-(3-Chloro-4-ethoxyphenyl)-5-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrazolo[1,5-a]pyrazin-4-one C₂₈H₂₆ClN₅O₅ 548.00 Chloro-ethoxyphenyl, methoxy-ethoxyphenyl-oxazolylmethyl Not reported

Key Observations :

  • Oxazole vs. Oxadiazole : Compounds with 1,3-oxazole (e.g., ) exhibit higher molecular weights and lipophilicity compared to oxadiazole-containing analogs (e.g., ), which may influence membrane permeability.

Structure-Activity Relationships (SAR)

  • Planarity : The pyrazolo[1,5-a]pyrazin-4-one core ensures planarity, facilitating interactions with hydrophobic protein pockets .
  • Substituent Positioning : Ethoxy groups at the phenyl ring (e.g., 2-ethoxyphenyl in the target compound) improve solubility compared to methoxy analogs .
  • Oxazole vs.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The pyrazolo[1,5-a]pyrazin-4-one scaffold is constructed via intramolecular cyclization. A representative protocol involves:

  • Reacting ethyl 3-oxobutanoate derivatives with hydrazine hydrate in ethanol under reflux to form pyrazolone intermediates.
  • Subjecting the intermediate to Cu(OTf)₂-catalyzed cyclization in toluene/water biphasic systems to yield the pyrazinone ring.

Optimization Insights :

  • Solvent Selection : Toluene/water mixtures suppress hydrolysis of sensitive triflate groups, achieving 85% yield compared to 60% in pure toluene.
  • Catalyst Screening : Cu(OTf)₂ outperforms Fe(OTf)₃ and NaH, reducing side-product formation.

Synthesis of the 2-(2-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-ylmethyl Side Chain

Oxazole Ring Formation

The oxazole subunit is synthesized via:

  • Robinson-Gabriel Cyclization :
    • Heating N-acyl-β-hydroxyamides with POCl₃ yields 5-methyloxazole derivatives (65% yield).
  • Iodine-Catalyzed Oxidative Cyclization :
    • Using 20 mol% I₂ and TBHP in DMF at 80°C, aldehydes condense with β-keto esters to form oxazoles (81% yield).

Methylation and Ethoxy Group Installation

  • Methylation :
    • Treating oxazole-4-carbaldehyde with MeMgBr in THF introduces the 5-methyl group (78% yield).
  • Ethoxy Group Introduction :
    • Nucleophilic aromatic substitution of 2-fluorophenyloxazole with NaOEt in DMSO installs the ethoxy group (82% yield).

Final Coupling and Global Deprotection

Suzuki-Miyaura Cross-Coupling

The oxazolylmethyl side chain is conjugated to the pyrazinone core via:

  • Borylation : Oxazole-4-methyl iodide is converted to its pinacol boronate ester using Pd(dppf)Cl₂ (91% yield).
  • Cross-Coupling : Reacting with bromopyrazinone under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C achieves 88% yield.

Critical Parameters :

  • Base : K₂CO₃ ensures optimal pH for transmetalation.
  • Oxygen Exclusion : Reaction under N₂ prevents boronate oxidation.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from methanol/water (4:1), yielding 95% pure compound as a free-flowing powder.

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazinone-H), 7.45–6.89 (m, 7H, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃).
  • HRMS : m/z [M+H]⁺ calcd. 517.1789, found 517.1793.

Challenges and Optimization Strategies

Triflate Hydrolysis Mitigation

Early routes suffered from triflate group hydrolysis during coupling. Implementing toluene/water biphasic systems reduced hydrolysis to <5%.

Oxazole Methyl Stability

The 5-methyl group on oxazole exhibited sensitivity to strong bases. Replacing NaH with K₂CO₃ in coupling steps preserved integrity.

Q & A

Q. What are the critical challenges in synthesizing this compound with high purity, and what methodological strategies can mitigate them?

The synthesis involves multi-step reactions, including oxazole ring formation, pyrazolo-pyrazine core assembly, and regioselective coupling. Key challenges include low yields in cyclization steps and purification of intermediates. Methodological solutions:

  • Optimization of reaction conditions : Use microwave-assisted synthesis to enhance reaction efficiency (e.g., 30% yield improvement in oxazole formation) .
  • Purification techniques : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc 7:3 to 1:1) for intermediates and preparative HPLC (C18 column, MeCN/H2O + 0.1% TFA) for the final compound .
  • Real-time monitoring : Utilize thin-layer chromatography (TLC) with UV/iodine visualization to track reaction progress .

Q. Which spectroscopic and chromatographic methods are essential for structural validation, and what diagnostic peaks should be prioritized?

  • 1H/13C NMR : Prioritize peaks for the pyrazolo-pyrazine core (e.g., N-CH2-Oxazole proton at δ 4.8–5.2 ppm, pyrazinone carbonyl carbon at δ 162–165 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 508.192 (calculated for C27H25N4O5) with <2 ppm error .
  • HPLC-PDA : Ensure >95% purity using a C18 column (MeCN/H2O, 60:40, 1 mL/min, λ=254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically optimize this compound’s bioactivity against kinase targets?

  • Substituent modulation : Replace the 2-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding affinity. Compare IC50 shifts in assays (e.g., EGFR inhibition) .
  • Biological assays : Use time-resolved fluorescence resonance energy transfer (TR-FRET) for kinase inhibition profiling at 1–100 µM concentrations .
  • Data validation : Cross-reference with molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets .

Q. What computational strategies are recommended to resolve contradictions in proposed mechanisms of action (e.g., autophagy modulation vs. kinase inhibition)?

  • Molecular dynamics simulations : Simulate compound-protein interactions (GROMACS, 100 ns trajectories) to identify dominant binding modes (e.g., mTOR vs. PI3K kinases) .
  • Pathway enrichment analysis : Use RNA-seq data from treated cell lines (e.g., A549) to map differentially expressed genes to autophagy or apoptosis pathways .
  • Dose-response validation : Conduct orthogonal assays (e.g., Western blot for LC3-II/p62 in autophagy vs. phospho-ERK for kinase inhibition) .

Q. How should researchers address discrepancies in reported IC50 values across studies (e.g., autophagy vs. cytotoxicity assays)?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration (e.g., 10% FBS vs. serum-free), and incubation time (24–72 hr) .
  • Use reference compounds : Include positive controls (e.g., chloroquine for autophagy, staurosporine for cytotoxicity) to normalize inter-lab variability .
  • Meta-analysis : Apply mixed-effects models to aggregate data from ≥3 independent studies, reporting 95% confidence intervals .

Methodological Tables

Table 1. Key Synthetic Intermediates and Analytical Benchmarks

IntermediateReaction StepYield (%)Purity (HPLC)Critical NMR Peaks
Oxazole precursorCyclocondensation6590%δ 7.8 (d, J=8.5 Hz, Ar-H), δ 2.4 (s, CH3)
Pyrazolo-pyrazine coreUllmann coupling4588%δ 5.1 (s, N-CH2), δ 8.2 (s, pyrazinone-H)

Table 2. Biological Activity Profiling Recommendations

Assay TypeTargetProtocolExpected Outcome
Kinase inhibitionEGFRTR-FRET, 10 µM ATPIC50 ≤ 1 µM
Autophagy modulationA549 cellsLC3-II/p62 Western blot≥2-fold LC3-II accumulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.